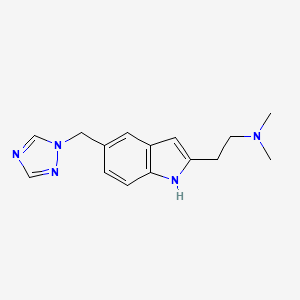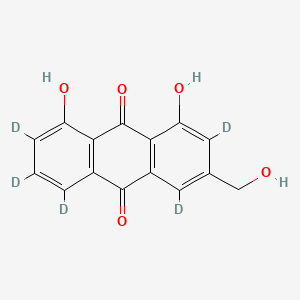
6-Amino-5-nitroso-2-thiouracil-13C,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-nitroso-2-thiouracil-13C,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 6-Amino-5-nitroso-2-thiouracil, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is valuable in various fields due to its unique properties and applications in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroso-2-thiouracil-13C,15N typically involves the incorporation of isotopically labeled precursors. The general synthetic route includes the nitration of 6-Amino-2-thiouracil followed by the introduction of the isotopic labels. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the incorporation of the isotopes without degrading the compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-nitroso-2-thiouracil-13C,15N undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino and thiouracil groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group yields 6-Amino-5-nitro-2-thiouracil, while reduction results in 6-Amino-5-amino-2-thiouracil.
Applications De Recherche Scientifique
6-Amino-5-nitroso-2-thiouracil-13C,15N is widely used in scientific research due to its stable isotopic labels. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation of isotopes into biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-5-nitroso-2-thiouracil-13C,15N involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s behavior in various systems. The nitroso group can participate in redox reactions, while the thiouracil moiety can interact with nucleophiles and electrophiles, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-5-nitroso-2-thiouracil: The non-labeled version of the compound.
6-Amino-5-nitro-2-thiouracil: An oxidized derivative.
6-Amino-5-amino-2-thiouracil: A reduced derivative.
Uniqueness
6-Amino-5-nitroso-2-thiouracil-13C,15N is unique due to its isotopic labels, which make it particularly useful in tracing studies and reaction mechanism elucidation. The presence of 13C and 15N allows for precise tracking using techniques such as NMR and mass spectrometry, providing insights that are not possible with non-labeled compounds.
Propriétés
IUPAC Name |
6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCFGBLAMCSFY-RETHMIJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=[13C](NC(=S)NC1=O)N)[15N]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
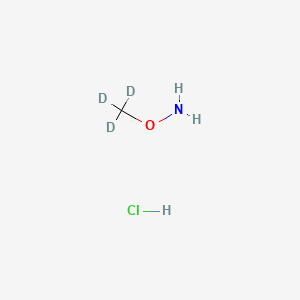


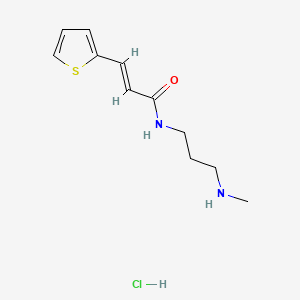

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
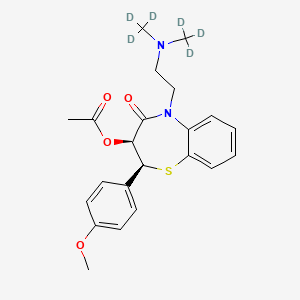
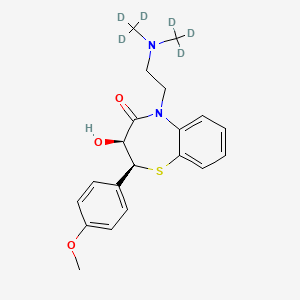

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
